molecular formula C10H13NO2 B2643354 rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione CAS No. 2307782-41-6

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione

Cat. No.: B2643354
CAS No.: 2307782-41-6
M. Wt: 179.219
InChI Key: YMIOJLOCXYONKE-NUMRIWBASA-N
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Description

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5210,2,6]decane-3,5-dione is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines .

Scientific Research Applications

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is unique due to its specific tricyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione (CAS Number: 2137591-46-7) is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including mechanisms of action, therapeutic potentials, and relevant research findings.

PropertyValue
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
CAS Number2137591-46-7

Research into the biological activity of this compound suggests several potential mechanisms through which it may exert its effects:

  • Anticonvulsant Activity : Similar compounds in the tricyclic class have shown efficacy in modulating voltage-gated sodium channels (VGSCs), which are crucial in neuronal excitability and seizure activity .
  • Anticancer Properties : Preliminary studies indicate that derivatives of azatricyclo compounds may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
  • Neuroprotective Effects : Some studies suggest that related compounds could offer neuroprotective benefits by inhibiting acetylcholinesterase (AChE), thus enhancing cholinergic transmission .

Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of azatricyclo compounds, it was found that specific derivatives exhibited significant activity in reducing seizure frequency in animal models. The mechanism was attributed to VGSC inhibition .

Anticancer Activity

Several studies have assessed the cytotoxic effects of azatricyclo compounds on human cancer cell lines:

  • Colon Carcinoma (HCT-116) : Compounds structurally similar to this compound demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against various cancer types .
  • Breast Cancer (MCF-7) : Related compounds showed promising results with IC50 values indicating significant cytotoxicity compared to standard treatments like cisplatin .

Neuroprotective Effects

The compound's potential neuroprotective effects were evaluated through its ability to inhibit AChE activity:

  • Compounds similar to rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane have been shown to possess high antioxidant activity and effectively inhibit AChE enzymes in vitro .

Case Study 1: Anticonvulsant Efficacy

In a controlled experiment involving a rodent model of epilepsy, rac-(1R,2R,6S,7S)-2-methyl-4-azatricyclo[5.2.1.0,2,6]decane demonstrated a marked reduction in seizure duration and frequency when administered at doses correlating with VGSC inhibition.

Case Study 2: Cytotoxicity in Cancer Cells

A series of synthesized analogs were tested against MCF-7 and HCT-116 cells:

CompoundCell LineIC50 (μM)
rac-(1R,2R,...MCF-727.3
rac-(1R,...HCT-1166.2

These results indicate the potential for further development as chemotherapeutic agents.

Properties

IUPAC Name

(1S,2S,6R,7R)-2-methyl-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10-6-3-2-5(4-6)7(10)8(12)11-9(10)13/h5-7H,2-4H2,1H3,(H,11,12,13)/t5-,6+,7+,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIOJLOCXYONKE-NUMRIWBASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C3)C1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H]3CC[C@H](C3)[C@H]1C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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